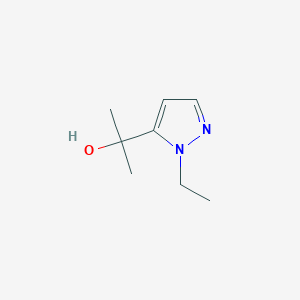

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

Description

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a tertiary alcohol derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. The compound’s structure comprises a propan-2-ol backbone linked to a 1-ethylpyrazole moiety, which confers unique physicochemical properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(2-ethylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-4-10-7(5-6-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3 |

InChI Key |

SHVRITCRGJEPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Alkyl halides, tosylates, and mesylates under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural products.

Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section provides a detailed comparison of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol with analogous compounds, focusing on molecular features, hydrogen bonding, and functional attributes.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Findings:

Functional Group Impact: The ethyl group in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol reduces polarity compared to Ornidazole’s nitro and chloro groups, leading to lower solubility in polar solvents .

Hydrogen Bonding: The target compound’s -OH group acts as a hydrogen bond donor, while the pyrazole’s nitrogen atoms serve as acceptors. However, Ornidazole’s nitroimidazole moiety provides additional acceptors (N-O groups), enhancing its capacity for intermolecular interactions . Graph set analysis (as per Etter’s formalism) suggests that compounds like Ornidazole form more complex hydrogen-bonded networks due to multiple acceptor sites, whereas the target compound may exhibit simpler aggregation patterns .

Biological Relevance :

- Ornidazole’s nitro group is critical for its antibacterial activity via free radical generation, a mechanism absent in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol due to structural differences .

- The ethylpyrazole group in the target compound may favor applications in coordination chemistry or as a ligand in catalysis, leveraging pyrazole’s aromaticity and moderate basicity.

Computational and Experimental Insights

- For instance, the nitro group in Ornidazole creates localized negative regions, enhancing solubility and reactivity .

- Thermodynamic Stability : Molecular dynamics simulations might reveal that the ethyl group in 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol increases steric hindrance, reducing crystal lattice energy compared to smaller analogs (e.g., unsubstituted pyrazole-propan-2-ol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.